molecular formula C13H11N5OS B2981469 N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2178772-23-9

N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2981469
CAS No.: 2178772-23-9
M. Wt: 285.33
InChI Key: PVBSNPDQGYLJTG-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound that contains a pyrimidine ring and a benzo[c][1,2,5]thiadiazole group. Compounds with these groups are often used in the field of organic electronics .


Molecular Structure Analysis

The molecule contains a pyrimidine ring, which is a heterocyclic aromatic ring, and a benzo[c][1,2,5]thiadiazole group, which is a type of aromatic heterocycle .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s subjected to. Similar compounds have been found to have high fluorescence performance .

Scientific Research Applications

Novel Synthetic Methods

Researchers have developed innovative synthetic methodologies to create compounds related to N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These methods often aim at enhancing the efficiency, yield, and selectivity of reactions used in medicinal chemistry and material science. For instance, the TEMPO-catalyzed electrochemical C–H thiolation process offers a metal- and reagent-free approach for synthesizing benzothiazoles and thiazolopyridines from thioamides, showcasing an advancement in sustainable and green chemistry practices (Qian et al., 2017).

Antitumor Activities

Several studies have focused on evaluating the antitumor efficacy of compounds structurally related to this compound. These compounds are tested against various cancer cell lines, including breast, liver, colon, and lung cancer, to determine their potential as anticancer agents. The findings reveal promising antitumor activities, with some compounds exhibiting comparable or superior efficacy to established chemotherapeutic drugs (Al-Ghulikah et al., 2022), (Hafez et al., 2017).

Other Biological Properties

Research into the broader biological properties of this compound and related compounds includes studies on their antimicrobial, anti-inflammatory, and analgesic effects. These studies contribute to the understanding of the potential therapeutic applications of these compounds beyond their antitumor activities, indicating their versatility and potential in drug development (Abu‐Hashem et al., 2020), (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of photocatalysis, the compound might absorb light and generate excited states that can participate in various chemical reactions .

Future Directions

The future directions for research on this compound could include exploring its potential applications in organic electronics, photovoltaics, or as fluorescent sensors . Further studies could also focus on optimizing its synthesis and improving its properties for these applications.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-8-4-10(16-7-15-8)6-14-13(19)9-2-3-11-12(5-9)18-20-17-11/h2-5,7H,6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBSNPDQGYLJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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